molecular formula C20H23N3O3 B2772144 1-(1-Ethyl-2-oxoindolin-5-yl)-3-(4-methoxyphenethyl)urea CAS No. 1171517-19-3

1-(1-Ethyl-2-oxoindolin-5-yl)-3-(4-methoxyphenethyl)urea

Cat. No.: B2772144
CAS No.: 1171517-19-3
M. Wt: 353.422
InChI Key: PZHQHBMQRAFZRA-UHFFFAOYSA-N
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Description

1-(1-Ethyl-2-oxoindolin-5-yl)-3-(4-methoxyphenethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The compound’s structure features an indolinone moiety, which is often associated with various pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Ethyl-2-oxoindolin-5-yl)-3-(4-methoxyphenethyl)urea typically involves the following steps:

    Formation of the Indolinone Core: The indolinone core can be synthesized through the cyclization of an appropriate aniline derivative with an acylating agent.

    Alkylation: The indolinone core is then alkylated using ethyl halides under basic conditions to introduce the ethyl group at the nitrogen atom.

    Urea Formation: The final step involves the reaction of the alkylated indolinone with 4-methoxyphenethyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-Ethyl-2-oxoindolin-5-yl)-3-(4-methoxyphenethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-Ethyl-2-oxoindolin-5-yl)-3-(4-methoxyphenethyl)urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Ethyl-2-oxoindolin-5-yl)-3-phenylurea: Lacks the methoxyphenethyl group, which may result in different biological activities.

    1-(1-Methyl-2-oxoindolin-5-yl)-3-(4-methoxyphenethyl)urea: Contains a methyl group instead of an ethyl group, potentially altering its pharmacokinetic properties.

Uniqueness

1-(1-Ethyl-2-oxoindolin-5-yl)-3-(4-methoxyphenethyl)urea is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

1-(1-ethyl-2-oxo-3H-indol-5-yl)-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-3-23-18-9-6-16(12-15(18)13-19(23)24)22-20(25)21-11-10-14-4-7-17(26-2)8-5-14/h4-9,12H,3,10-11,13H2,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHQHBMQRAFZRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)NCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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